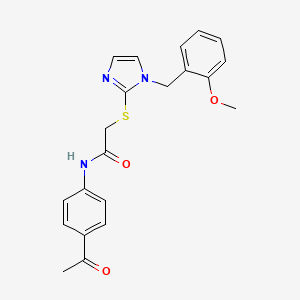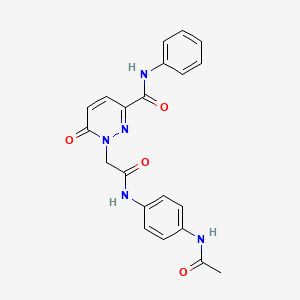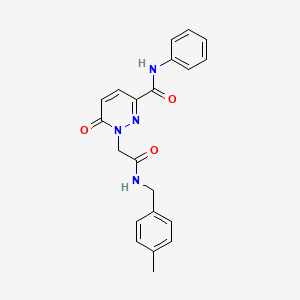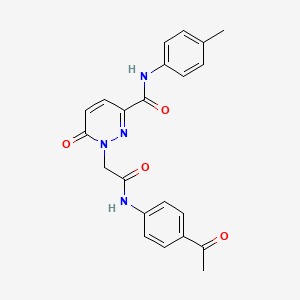
N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide
説明
N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide, also known as AMPI, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. AMPI is a thioacetanilide derivative that possesses anti-inflammatory, analgesic, and antipyretic properties.
作用機序
The exact mechanism of action of N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide is not fully understood. However, it is believed that N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide has been shown to reduce inflammation and pain in various animal models. It has also been shown to decrease fever and improve glucose tolerance in diabetic rats. Additionally, N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide has been found to protect against oxidative stress-induced neuronal damage in vitro.
実験室実験の利点と制限
One of the major advantages of N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide is its ability to reduce inflammation and pain without causing significant side effects. However, one of the limitations of N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide for its potential therapeutic applications. Finally, the potential use of N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that possesses anti-inflammatory, analgesic, and antipyretic properties. It has potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Although further research is needed to fully understand the mechanism of action and optimal dosage of N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide, it has shown promising results in various animal models.
科学的研究の応用
N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties in various animal models. N-(4-acetylphenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide has also been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-15(25)16-7-9-18(10-8-16)23-20(26)14-28-21-22-11-12-24(21)13-17-5-3-4-6-19(17)27-2/h3-12H,13-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFWTNIYLLBAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-bromo-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B3313461.png)




![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(2-methoxybenzyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B3313495.png)

